molecular formula C16H16BrNO4S B12132572 N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide

Cat. No.: B12132572
M. Wt: 398.3 g/mol
InChI Key: NPRBHBQSSNCOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H16BrNO4S and its molecular weight is 398.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H16BrNO4S

Molecular Weight

398.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide

InChI

InChI=1S/C16H16BrNO4S/c17-13-4-1-3-12(9-13)10-18(14-6-8-23(20,21)11-14)16(19)15-5-2-7-22-15/h1-5,7,9,14H,6,8,10-11H2

InChI Key

NPRBHBQSSNCOBK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C3=CC=CO3

Origin of Product

United States

Biological Activity

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a synthetic organic compound that exhibits potential biological activities due to its unique structural characteristics. The compound combines a bromobenzyl moiety with a dioxidotetrahydrothiophenyl group and a furan-2-carboxamide structure, which may influence its reactivity and biological interactions.

  • Molecular Formula : C19H20BrNO3S
  • Molecular Weight : 422.3 g/mol
  • IUPAC Name : N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-furan-2-carboxamide
  • Canonical SMILES : CC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The presence of the bromine atom may enhance binding affinity to specific receptors.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Anticancer Activity

Research indicates that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study on 3-formylchromone derivatives showed tumor cell-specific cytotoxicity, indicating that structural modifications can lead to enhanced anticancer properties .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar thiophene and benzamide structures have been reported to possess significant antibacterial and antifungal properties.

  • Example : Studies on related compounds have shown effectiveness against Helicobacter pylori and other pathogens .

Anti-inflammatory Effects

The dioxidotetrahydrothiophenyl group may contribute to anti-inflammatory activities. This is supported by research indicating that thiophene derivatives can modulate inflammatory pathways.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological profiles:

Compound NameStructural FeaturesBiological Activity
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamideChlorine substitutionModerate anticancer activity
N-(3-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamideFluorine substitutionEnhanced antimicrobial properties
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamideMethyl group additionIncreased cytotoxicity against specific cancer lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.